5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine

Description

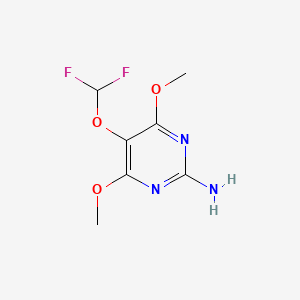

5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine is a pyrimidine derivative with a unique substitution pattern. Its structure features methoxy groups at positions 4 and 6, a difluoromethoxy group at position 5, and an amine group at position 2 (Figure 1).

Pyrimidine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The difluoromethoxy group, in particular, is known to improve pharmacokinetic properties in drug candidates by resisting oxidative metabolism .

Properties

Molecular Formula |

C7H9F2N3O3 |

|---|---|

Molecular Weight |

221.16 g/mol |

IUPAC Name |

5-(difluoromethoxy)-4,6-dimethoxypyrimidin-2-amine |

InChI |

InChI=1S/C7H9F2N3O3/c1-13-4-3(15-6(8)9)5(14-2)12-7(10)11-4/h6H,1-2H3,(H2,10,11,12) |

InChI Key |

OOMBGSYZJKGSIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC(=N1)N)OC)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy Overview

The synthesis of 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine generally follows a sequence of:

- Construction of the pyrimidine core with 4,6-dimethoxy substitution and 2-amino group,

- Introduction of the difluoromethoxy group at the 5-position,

- Purification and characterization of the final compound.

This approach requires careful selection of reagents and conditions to achieve regioselective substitution and maintain the integrity of sensitive functional groups.

Preparation of 4-Amino-2,6-dimethoxypyrimidine Core

A key intermediate is 4-amino-2,6-dimethoxypyrimidine, which serves as the scaffold for further functionalization. A green and efficient method for its synthesis has been reported, involving:

Step 1: Cyclization Reaction

- Reactants: Cyanoacetate (methyl or ethyl cyanoacetate), urea, sodium metal (broken sodium blocks), and anhydrous methanol or ethanol as solvent.

- Procedure: Sodium metal is dissolved in the solvent, then cyanoacetate is added dropwise. After a period, urea is introduced, and the mixture is refluxed at 65-80 °C for 3-4 hours under neutral pH conditions.

- Outcome: Formation of 4-amino-2,6-(1H,3H)-pyrimidinedione intermediate.

Step 2: Methylation Reaction

- Reactants: The pyrimidinedione intermediate, solid alkali (NaOH or KOH), a phase transfer catalyst (tetrabutylammonium bromide), and a methylating agent (dimethyl sulfate or dimethyl carbonate).

- Procedure: These are combined in a solvent such as toluene, N,N-dimethylformamide, or pyridine, and heated at 60-80 °C for 8-10 hours.

- Outcome: Conversion to 4-amino-2,6-dimethoxypyrimidine.

This method avoids the use of hazardous reagents like phosphorus oxychloride, reduces waste, and improves overall efficiency and environmental friendliness.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Cyanoacetate, urea, sodium, MeOH/EtOH | Reflux 65-80 °C, 3-4 h, pH 7 | 4-amino-2,6-(1H,3H)-pyrimidinedione |

| 2 | Pyrimidinedione, NaOH/KOH, TBAB, methylating agent | 60-80 °C, 8-10 h | 4-amino-2,6-dimethoxypyrimidine |

Introduction of the Difluoromethoxy Group at the 5-Position

The installation of the difluoromethoxy substituent on the pyrimidine ring is more challenging and involves specialized fluorination chemistry:

- One approach involves starting from 4-(difluoromethoxy)aniline derivatives protected as phthalimido compounds, followed by chlorination and deprotection steps.

- Alternatively, direct fluorination of trichloromethoxy-substituted aromatic precursors under high pressure with HF and a catalyst (Fluorad FX 8) can be used, followed by nitration and reduction steps to yield difluoromethoxy-substituted intermediates.

- These intermediates can then be coupled or cyclized to form the 5-(difluoromethoxy) substituted pyrimidine ring.

While these methods are more commonly applied to aromatic systems, adaptation to pyrimidine derivatives requires careful control of reaction conditions to preserve the amino and methoxy groups on the ring.

Alternative Synthetic Routes and Functional Group Transformations

- The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which are precursors to 4,6-dimethoxy derivatives, can be achieved via condensation of monosubstituted malonic acid diesters with guanidine in sodium ethoxide excess.

- Conversion of 4,6-dihydroxypyrimidines to 4,6-dimethoxy derivatives is typically done by methylation using methylating agents under basic conditions.

- For the 5-position substitution, halogenation and subsequent nucleophilic substitution or direct fluorination methods are employed.

- Classical chlorination to convert 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines uses reagents such as phosphorus oxychloride, thionyl chloride, or phosphorus pentachloride, but these methods often suffer from low yields and difficult purification. Modified procedures have improved yields and simplified isolations.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The green method for 4-amino-2,6-dimethoxypyrimidine synthesis reduces hazardous waste and avoids phosphorus oxychloride, which is significant for industrial scale-up.

- The difluoromethoxy group introduction is sensitive and requires advanced fluorination techniques, often involving hazardous reagents like hydrogen fluoride under pressure, demanding stringent safety protocols.

- The overall yield and purity depend heavily on the choice of methylating agents, phase transfer catalysts, and reaction conditions, with dimethyl sulfate and tetrabutylammonium bromide being effective for methylation steps.

- Biological activity screening of related 5-substituted pyrimidines indicates that substitution pattern significantly affects activity, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrimidine derivatives, while reduction can produce amine-substituted pyrimidines.

Scientific Research Applications

5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine is a pyrimidine derivative that contains two methoxy groups and a difluoromethoxy substituent. It has a molecular formula of and a molecular weight of approximately 248.20 g/mol. The pyrimidine ring in its structure is a six-membered aromatic ring. This compound has potential applications in pharmaceuticals, particularly in drug development targeting cancer and inflammatory diseases, due to its biological activity.

Pharmaceutical Applications

- Drug Development: 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine may act as a lead compound in the development of drugs targeting cancer and inflammatory diseases, because of its biological activity.

- Interaction Studies: Studies often focus on its binding affinity to biological targets like kinases, using techniques to determine its effectiveness. Preliminary data suggests that this compound may effectively interact with mutant forms of epidermal growth factor receptor kinases, which are often implicated in cancer resistance mechanisms.

- Anti-inflammatory activity: Some synthesized pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity . For example, compounds 5 and 6 have shown IC50 values against COX-2 inhibition of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, in comparison to celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- Herbicide Development: It can be used in herbicide development. For example, pyroxasulfone is a herbicide that contains a difluoromethoxy group . Pyroxasulfone acts as a potential inhibitor of very-long-chain fatty acid (VLCF A) biosynthesis .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For instance, it may interfere with DNA synthesis or protein function, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Electron Effects : The difluoromethoxy group in the target compound introduces stronger electron-withdrawing effects compared to methoxy (4,6-dimethoxy-2-pyrimidinamine) or chloro (4,6-dichloro-5-methoxypyrimidine) substituents. This may reduce nucleophilic attack at the pyrimidine ring, enhancing chemical stability .

- Solubility : Methoxy groups generally improve water solubility, but the difluoromethoxy group’s hydrophobicity may offset this, as seen in comparisons with 4,6-dimethoxy-2-pyrimidinamine .

- Crystal Packing: In 4,6-dichloro-5-methoxypyrimidine, halogen bonding (Cl···N interactions) stabilizes the crystal lattice .

Biological Activity

5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine (CAS No. 2827058-56-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological activity, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrimidine core with two methoxy groups and a difluoromethoxy substituent at the 5-position. Its molecular formula is , and it exhibits high purity levels in commercial preparations, typically around 97% . The structural formula can be represented as follows:

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives can exhibit significant antiviral properties. For instance, similar compounds have shown effectiveness against orthopoxviruses, such as vaccinia and cowpox viruses. The biological activity of these compounds often correlates with their structural modifications, particularly at the 5-position of the pyrimidine ring.

Case Study: Antiviral Efficacy

In a study evaluating various pyrimidine nucleosides, compounds with similar structures to 5-(difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine demonstrated promising antiviral activity. The effective concentration (EC50) values were determined using cytopathogenic effects as endpoints:

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Compound A | Vaccinia Virus | 8.4 |

| Compound B | Cowpox Virus | 11.7 |

| 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine | TBD (To Be Determined) | TBD |

These findings suggest that the introduction of hydrophilic moieties at the 5-position may enhance binding to viral proteins, thereby increasing antiviral potency .

Anticancer Potential

Beyond antiviral properties, there is emerging interest in the anticancer potential of pyrimidine derivatives. Compounds structurally related to 5-(difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine have been evaluated for their ability to inhibit cancer cell proliferation.

The mechanism by which these compounds exert their biological effects often involves interference with nucleic acid synthesis or modulation of signaling pathways crucial for cell survival and proliferation. For example, studies have suggested that modifications in the pyrimidine structure can lead to enhanced interactions with DNA or RNA polymerases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.